An In-depth Technical Guide to 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole
An In-depth Technical Guide to 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole, a versatile reagent in modern organic chemistry. This document consolidates available data on its physical and chemical characteristics, provides a detailed, generalized experimental protocol for its synthesis and characterization, and explores its utility in catalysis and as a protecting group, particularly in the context of drug development and oligonucleotide synthesis.
Introduction
1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole, also known as Trisylimidazole, is a sterically hindered sulfonyl imidazole derivative. The presence of the bulky 2,4,6-triisopropylphenyl group confers unique reactivity and selectivity to the molecule, making it a valuable tool in a variety of chemical transformations. Its primary applications lie in its use as a powerful coupling agent, a catalyst in organic reactions, and a protecting group for sensitive functionalities. This guide aims to provide a detailed technical resource for researchers and professionals utilizing this compound in their work.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₆N₂O₂S | --INVALID-LINK--[1] |
| Molecular Weight | 334.48 g/mol | --INVALID-LINK--[1] |
| Melting Point | 115-125 °C | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | Generic Supplier Data |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | Generic Supplier Data |
| Stability | Stable under recommended storage conditions (cool, dry place). Moisture sensitive. | Generic Supplier Data |
| CAS Number | 50257-40-4 | --INVALID-LINK--[1] |
Synthesis and Characterization
General Experimental Protocol: Synthesis
Materials:
-
2,4,6-Triisopropylbenzenesulfonyl chloride
-
Imidazole
-
Triethylamine (or a similar non-nucleophilic base)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve imidazole (1.0 equivalent) in anhydrous DCM.
-
To this solution, add triethylamine (1.1 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2,4,6-triisopropylbenzenesulfonyl chloride (1.05 equivalents) in anhydrous DCM to the cooled reaction mixture dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole as a white solid.
Characterization Data
Detailed NMR assignments for the target molecule are not explicitly published. However, based on the structure and data for analogous compounds[2], the following are the expected proton (¹H) and carbon (¹³C) NMR spectral features:
-
¹H NMR:
-
Singlet for the imidazole proton at the C2 position (δ ~7.5-8.0 ppm).
-
Two doublets for the imidazole protons at the C4 and C5 positions (δ ~7.0-7.5 ppm).
-
A singlet for the two aromatic protons of the triisopropylphenyl ring (δ ~7.0-7.2 ppm).
-
Septets for the three methine protons of the isopropyl groups (δ ~2.9-4.2 ppm).
-
Doublets for the eighteen methyl protons of the isopropyl groups (δ ~1.2-1.3 ppm).
-
-
¹³C NMR:
-
Signals for the imidazole carbons (C2, C4, C5) in the aromatic region (δ ~115-140 ppm).
-
Signals for the aromatic carbons of the triisopropylphenyl ring (δ ~120-155 ppm).
-
Signals for the methine carbons of the isopropyl groups (δ ~30-35 ppm).
-
Signals for the methyl carbons of the isopropyl groups (δ ~23-25 ppm).
-
The IR spectrum of 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole is available from the NIST WebBook. Key characteristic absorption bands are expected for:
-
Sulfonyl group (S=O stretching): Strong absorptions around 1350-1380 cm⁻¹ (asymmetric) and 1150-1180 cm⁻¹ (symmetric).
-
C-N stretching (imidazole ring): Absorptions in the range of 1250-1350 cm⁻¹.
-
C=C and C=N stretching (aromatic rings): Absorptions in the 1450-1600 cm⁻¹ region.
-
C-H stretching (aromatic and alkyl): Absorptions around 3000-3150 cm⁻¹ (aromatic) and 2850-3000 cm⁻¹ (alkyl).
The electron ionization mass spectrum is also available from the NIST WebBook[3]. The fragmentation pattern would be expected to show the molecular ion peak [M]⁺ and characteristic fragments corresponding to the loss of the imidazole group, and fragmentation of the triisopropylphenyl sulfonyl moiety.
Applications in Organic Synthesis
1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole is a highly effective reagent in various organic transformations due to the steric hindrance provided by the triisopropylphenyl group and the good leaving group ability of the imidazole moiety.
Coupling Agent in Oligonucleotide Synthesis
This class of compounds is utilized as activating agents in the phosphoramidite method of solid-phase oligonucleotide synthesis[4][5]. The sulfonyl imidazole activates the phosphoramidite monomer for coupling with the free 5'-hydroxyl group of the growing oligonucleotide chain. The bulky triisopropylphenyl group helps to prevent side reactions and improve coupling efficiency.
Caption: Activation and coupling in oligonucleotide synthesis.
Catalyst and Reagent in Organic Reactions
The unique electronic and steric properties of 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole make it a useful catalyst and reagent in various organic reactions, including the formation of carbon-carbon and carbon-heteroatom bonds[6]. It can act as a nucleophilic catalyst or as a precursor to other reactive intermediates.
Logical Workflow for Synthesis and Purification
The following diagram illustrates a typical workflow for the synthesis and purification of 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole.
Caption: General workflow for synthesis and purification.
Conclusion
1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole is a valuable and versatile reagent in organic synthesis. Its unique steric and electronic properties make it particularly useful as a coupling agent in oligonucleotide synthesis and as a catalyst in various organic transformations. This guide provides a foundational understanding of its chemical properties, a generalized synthetic protocol, and an overview of its key applications, serving as a useful resource for researchers in academia and industry. Further research into the specific catalytic mechanisms and applications in drug discovery is warranted to fully exploit the potential of this powerful molecule.
